Researchers using 2,4-dichloroquinazoline face regioisomer issues and lack 2-position radical chemistry. This quinazoline provides orthogonal handles: - Solvent-free C4 amination for fast library synthesis. - SRN1 chemistry at C2-CCl3 to access 2-vinyl derivatives inaccessible via common baseline. - CCl3 conversion to carboxamide avoids protecting groups. Reliable, m.p. 126-127°C, DMF soluble.
4-Chloro-2-(trichloromethyl)quinazoline (CAS 3137-63-1) is a highly reactive, bifunctional electrophilic building block utilized primarily in the synthesis of complex pharmaceutical scaffolds, particularly kinase inhibitors and antiplasmodial agents [1]. Featuring a highly electrophilic C4-chlorine and a distinct C2-trichloromethyl group, this compound offers a precise reactivity gradient that dictates predictable, step-wise functionalization. It exhibits a well-defined melting point of 126–127 °C and demonstrates excellent solubility in polar aprotic solvents like dimethylformamide (DMF), making it highly processable for standard laboratory and industrial nucleophilic aromatic substitution (SNAr) and cross-coupling workflows . For procurement teams and synthetic chemists, its value lies in providing an orthogonal synthetic handle that bypasses the regioselectivity issues common to simpler halogenated quinazolines.
When buyers substitute 4-chloro-2-(trichloromethyl)quinazoline with the cheaper and more common baseline, 2,4-dichloroquinazoline, they frequently encounter regioselectivity and orthogonal functionalization bottlenecks[1]. While 2,4-dichloroquinazoline possesses two reactive carbon-halogen bonds, their overlapping SNAr reactivity profiles often necessitate strict cryogenic temperature controls to prevent bis-substitution or regioisomeric mixtures during the first amination step[2]. Furthermore, the C2-chlorine in the generic substitute cannot undergo specialized monoelectronic transfer (SRN1/ERC1) reactions or act as a masked carboxylate like the C2-trichloromethyl group. This permanent mechanistic limitation closes off specific synthetic routes to 2-vinylic or 2-carboxamide quinazoline derivatives, forcing chemists to adopt longer, protecting-group-dependent pathways [3].
The combined electron-withdrawing effects of the quinazoline core and the C2-trichloromethyl group render the C4-chlorine exceptionally electrophilic . In head-to-head synthetic models, the target compound undergoes complete and highly regioselective aliphatic amination (e.g., with propylamine) in just 1 minute under solvent-free conditions at 30 °C, achieving a 95% yield [1]. In contrast, achieving strictly mono-substituted C4-amines with 2,4-dichloroquinazoline typically requires longer reaction times, solvent use, and careful stoichiometric control to avoid competitive C2-substitution[2].
| Evidence Dimension | Reaction time and yield for C4-selective aliphatic amination |
| Target Compound Data | 95% yield in 1 minute (solvent-free, 30 °C) |
| Comparator Or Baseline | 2,4-Dichloroquinazoline (Requires longer times, solvents, and strict temperature control to prevent bis-substitution) |
| Quantified Difference | >90x reduction in reaction time with elimination of solvent requirements |
| Conditions | Solvent-free reaction with propylamine at 30 °C |
Enables high-throughput, green-chemistry-compliant synthesis of 4-aminoquinazoline intermediates with virtually no purification overhead.
A defining differentiator of the C2-trichloromethyl group is its ability to participate in consecutive SRN1+ERC1 radical reactions. When reacted with nitroalkanes under phase-transfer conditions, 4-chloro-2-(trichloromethyl)quinazoline (or its C4-aminated derivatives) yields novel 2-(vinylic chloride) quinazolines in 67–85% yields [1]. The standard comparator, 2,4-dichloroquinazoline, completely fails to undergo this transformation, as the C2-Cl bond does not support this specific monoelectronic transfer mechanism [2].
| Evidence Dimension | Yield of 2-vinylic chloride derivatives via nitroalkane radical reaction |
| Target Compound Data | 67–85% yield via consecutive SRN1+ERC1 pathway |
| Comparator Or Baseline | 2,4-Dichloroquinazoline (0% yield; incompatible mechanism) |
| Quantified Difference | Absolute enabling of a synthetic pathway entirely inaccessible to the C2-Cl analog |
| Conditions | Phase-transfer procedure with TBAOH and 2-nitropropane |
Unlocks proprietary synthetic routes to unique 2-vinyl quinazoline kinase inhibitors and antiplasmodial agents that cannot be accessed via standard halogenated precursors.
The distinct chemical nature of the C4-Cl and C2-CCl3 groups provides perfect orthogonality during sequential functionalization. The C4-chlorine can be cleanly displaced via SNAr or Sonogashira coupling while leaving the C2-trichloromethyl group entirely intact. Subsequently, the C2-CCl3 group can act as a masked carboxylate for hydrolysis or amide formation, or as a radical precursor [1]. The baseline 2,4-dichloroquinazoline suffers from overlapping reactivity, where activating the C2-Cl for cross-coupling often risks competitive or undesired side reactions at C4 if not carefully managed[2].
| Evidence Dimension | Functional group orthogonality during sequential C4/C2 derivatization |
| Target Compound Data | Complete orthogonality (C4-Cl reacts via SNAr/coupling; C2-CCl3 reacts via radical/hydrolysis) |
| Comparator Or Baseline | 2,4-Dichloroquinazoline (Overlapping SNAr/coupling reactivity profiles) |
| Quantified Difference | Eliminates the need for protecting groups or complex temperature gradients during sequential functionalization |
| Conditions | Sequential library synthesis of 2,4-disubstituted quinazolines |
Reduces the number of synthetic steps and protecting group requirements in the generation of complex pharmaceutical libraries, lowering overall procurement and processing costs.
Utilizing the ultra-fast, solvent-free C4-amination profile to rapidly generate libraries of 4-anilino- or 4-alkylaminoquinazolines for oncology screening, significantly outperforming 2,4-dichloroquinazoline in step economy and yield [1].
Leveraging the unique SRN1/ERC1 radical pathway to synthesize 2-vinylic chloride quinazoline derivatives, which have shown promising in vitro activity against Plasmodium falciparum, a route entirely inaccessible when using standard halogenated baselines [2].
Employing the compound as a starting material for 2,4-disubstituted quinazolines where the C2-trichloromethyl group is later converted into a carboxamide or ester, avoiding the selectivity issues and protecting group requirements inherent to 2,4-dichloroquinazoline .
Irritant